molecular formula C21H24ClN5O3S B11241234 5-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11241234
M. Wt: 462.0 g/mol
InChI Key: RKBJORQJQNFLLV-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethylamine and methylated precursors.

    Amination: The pyrimidine ring is then aminated to introduce the ethylamino group.

    Coupling Reaction: The aminated pyrimidine is coupled with 4-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studied for its potential therapeutic effects and pharmacokinetics.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of other complex organic molecules.

    Biological Research: Investigated for its effects on cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
  • 4-chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide

Uniqueness

5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

5-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H24ClN5O3S/c1-5-23-20-11-14(3)24-21(26-20)25-15-6-8-16(9-7-15)27-31(28,29)19-12-17(22)13(2)10-18(19)30-4/h6-12,27H,5H2,1-4H3,(H2,23,24,25,26)

InChI Key

RKBJORQJQNFLLV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC

Origin of Product

United States

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